(S)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL
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Overview
Description
(S)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL is a chiral compound with the molecular formula C8H8F3NO It is characterized by the presence of an amino group, a hydroxyl group, and three fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4,5-trifluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(S)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. The fluorine atoms enhance its lipophilicity and stability, potentially affecting its bioavailability and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trifluorophenyl)ethanol: Similar structure but lacks the amino group.
2-Amino-1-(3,4,5-trifluorophenyl)ethanol: Similar structure but different stereochemistry.
2-{[1-(4-fluorophenyl)ethyl]amino}-2-(3,4,5-trifluorophenyl)ethan-1-ol: Contains additional fluorine atoms and different substitution pattern.
Uniqueness
(S)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. The trifluorophenyl moiety enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-5-1-4(7(12)3-13)2-6(10)8(5)11/h1-2,7,13H,3,12H2/t7-/m1/s1 |
InChI Key |
HHEXZBORTSEZEF-SSDOTTSWSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)[C@@H](CO)N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CO)N |
Origin of Product |
United States |
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